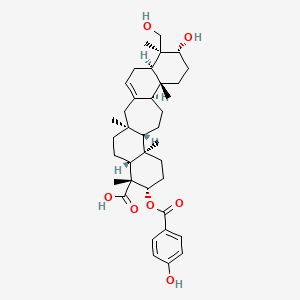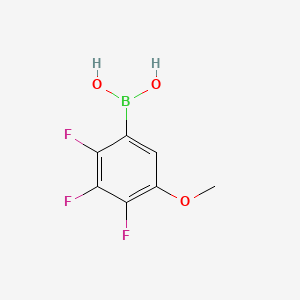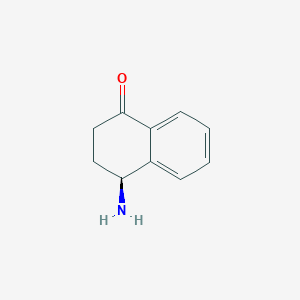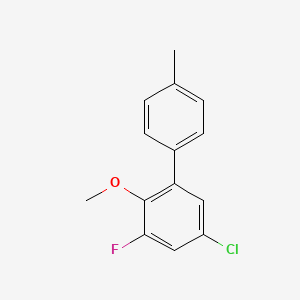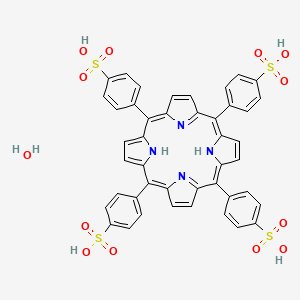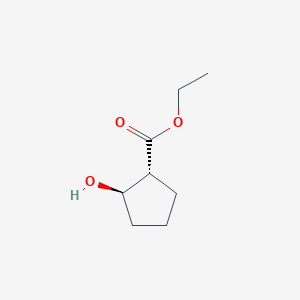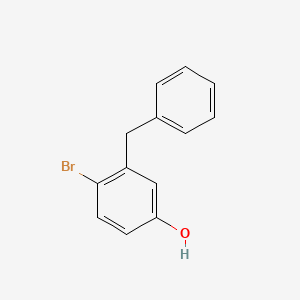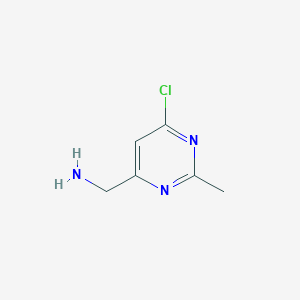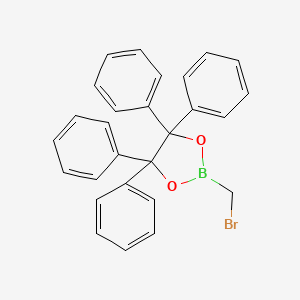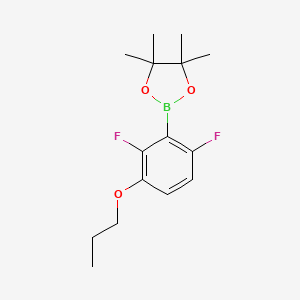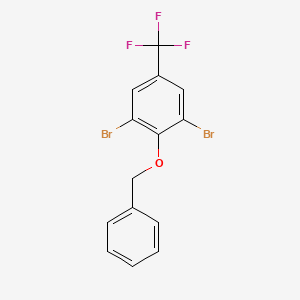
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene is an organic compound with a complex structure featuring multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity. The benzyloxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
2-(Benzyloxy)-1,3-dibromo-5-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with other substituents.
Eigenschaften
Molekularformel |
C14H9Br2F3O |
|---|---|
Molekulargewicht |
410.02 g/mol |
IUPAC-Name |
1,3-dibromo-2-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9Br2F3O/c15-11-6-10(14(17,18)19)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
AQWYPRFEVGXKAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


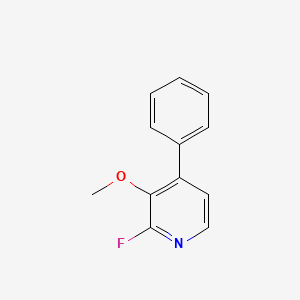
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
